molecular formula C13H16Cl2N2 B8257425 (S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride

(S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride

Cat. No.: B8257425
M. Wt: 271.18 g/mol
InChI Key: CHEWMYOOCWGYMU-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride is a chiral compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, and Pictet-Spengler reaction.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the isoquinoline core.

    Resolution of the Chiral Center: The chiral center at the 4-position of the isoquinoline ring can be resolved using chiral resolution techniques or asymmetric synthesis methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalyst Selection: Choosing appropriate catalysts to enhance reaction rates and selectivity.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing advanced purification methods like crystallization, chromatography, and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of isoquinoline N-oxide derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of halogenated isoquinoline derivatives.

Scientific Research Applications

(S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of receptor activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(pyrrolidin-2-yl)isoquinoline dihydrochloride
  • (S)-1-(pyrrolidin-2-yl)isoquinoline dihydrochloride
  • N-pyridin-2-yl carbamates

Uniqueness

(S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride is unique due to its specific chiral center and the position of the pyrrolidine ring on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2S)-pyrrolidin-2-yl]isoquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-2-5-11-10(4-1)8-14-9-12(11)13-6-3-7-15-13;;/h1-2,4-5,8-9,13,15H,3,6-7H2;2*1H/t13-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEWMYOOCWGYMU-GXKRWWSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CN=CC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.